molecular formula C13H22O B1670488 Dicyclohexyl ketone CAS No. 119-60-8

Dicyclohexyl ketone

Cat. No. B1670488
CAS RN: 119-60-8
M. Wt: 194.31 g/mol
InChI Key: TWXWPPKDQOWNSX-UHFFFAOYSA-N
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Description

Dicyclohexyl ketone, also known as Dicyclohexylmethanone, is a compound with the molecular formula C13H22O and a molecular weight of 194.3 . It is used in organic synthesis .


Synthesis Analysis

Aldehydes and ketones can be prepared using a wide variety of reactions . For instance, the oxidation of 2° alcohols forms ketones . The addition of a hydroxyl group to an alkyne causes tautomerization which subsequently forms a carbonyl . Other methods include Friedel-Crafts acylation to form a ketone, and the reaction of Grignard reagents with nitriles to form ketones .


Molecular Structure Analysis

The molecular structure of Dicyclohexyl ketone is represented by the SMILES string O=C(C1CCCCC1)C2CCCCC2 .


Chemical Reactions Analysis

Aldehydes and ketones can undergo a wide variety of reactions . They can be prepared using a wide variety of reactions, including the oxidation of 1° alcohols with PCC to form aldehydes, hydration of an alkyne to form aldehydes, and reduction of an ester, acid chloride or nitrile to form aldehydes .


Physical And Chemical Properties Analysis

Dicyclohexyl ketone has a melting point of 57°C, a boiling point of 138 °C/13 mmHg (lit.), and a density of 0.986 g/mL at 25 °C (lit.) . Its refractive index is n20/D 1.485 (lit.) .

Scientific Research Applications

  • Chemical Synthesis and Structures :

    • Dicyclohexyl(hydroxy)acetonitrile, a derivative of dicyclohexyl ketone, has been synthesized as an intermediate in the production of dicyclohexyl(hydroxy)acetic acid. This compound features cyclohexyl rings in chair conformations and exhibits intermolecular hydrogen bonding in its crystal structure (Betz & Klüfers, 2007).
  • Analytical Chemistry Applications :

    • Dicyclohexyl-18-crown-6 methyl isobutyl ketone solution has been used in the extraction and flameless atomic absorption spectrophotometry determination of germanium in lignite fly ashes. This demonstrates the application of dicyclohexyl ketone derivatives in analytical chemistry, specifically in the extraction and quantification of metal elements (Papadoyannis, Matis & Zoumboulis, 1985).
  • Organic Synthesis and Catalysis :

    • N-aryl-substituted oxazolidinone-containing ketones, which can be prepared from dicyclohexyl ketone, have been investigated for their utility in asymmetric epoxidation of olefins. This research highlights the potential of dicyclohexyl ketone derivatives in facilitating organic synthesis reactions (Shu, Wang, Gan & Shi, 2003).
    • Dicyclohexyl ketone derivatives have also been used in dehydrodimerisation reactions catalyzed by nickel peroxide, yielding 1,4-diketones and demonstrating their reactivity in organic chemical transformations (Hawkins & Large, 1974).
  • Material Science and Polymer Chemistry :

    • The chemistry of ketone resins, particularly those derived from polycyclohexanone (a polymer related to dicyclohexyl ketone), has been studied for their stability and flexibility in varnish applications. This research indicates the potential of dicyclohexyl ketone derivatives in developing materials with enhanced properties (Rie & Shedrinsky, 1989).

Safety and Hazards

Dicyclohexyl ketone is a flammable liquid . When heated to decomposition, it emits acrid and irritating fumes . It is also a poison by the intravenous route . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .

Future Directions

Aldehydes and ketones are present in a number of low molecular weight molecules such as drugs, steroid hormones, reducing sugars and metabolic intermediates . The infrequent occurrence of aldehydes and ketones in biomolecules has stimulated the development of techniques to selectively introduce these functional groups, thus providing unique sites for chemical modification and greatly extending the applications of the probes found in this section . This suggests potential future directions in the use of Dicyclohexyl ketone in the field of organic synthesis.

properties

IUPAC Name

dicyclohexylmethanone
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InChI

InChI=1S/C13H22O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TWXWPPKDQOWNSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H22O
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DSSTOX Substance ID

DTXSID7059488
Record name Methanone, dicyclohexyl-
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Molecular Weight

194.31 g/mol
Source PubChem
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Product Name

Dicyclohexyl ketone

CAS RN

119-60-8
Record name Cyclohexyl ketone
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Synthesis routes and methods

Procedure details

To an ice-cooled solution of 1-(3-cyanobenzyl)-4-(2-methoxyphenyl)piperazine (5.60 g, 18.2 mmol) in 250 mL of tetrahydrofuran was added a solution of cyclohexylmagnesium chloride in ethyl ether (27.3 mL, 2.0M) under nitrogen. The solution was slowly warmed to 25° C. and then brought to reflux. After 48 h of reflux, thin layer chromatography indicated that the reaction was complete. The reaction mixture was then cooled to 0° C., ice cold 6N HCl solution (200 mL) was added, and the reaction mixture was stirred at ambient temperature for 3 h. The reaction mixture was then poured into a separatory funnel and washed with ether. The aqueous layer was then basified with K2CO3 and then extracted with chloroform. The organic extracts were combined, dried (Na2SO4), and concentrated to provide a dark green-brown oil. This material was purified on flash silica gel (1% methanol-chloroform) to afford 7.88 g (quantitative yield) of expected cyclohexyl ketone as a brown oil whose 1H NMR in CDCl3 was consistent with the desired structure.
[Compound]
Name
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250 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the catalytic activity of dicyclohexyl ketone in chemical reactions?

A1: While dicyclohexyl ketone itself is not generally considered a catalyst, it can be a reactant or intermediate in various reactions. For instance, it has been identified as a degradation product in the photoassisted carbonylation of cyclohexane using iridium half-sandwich complexes. [] This reaction aims to functionalize alkanes, which are abundant but relatively unreactive, under mild conditions using UV irradiation and carbon monoxide. []

Q2: How does the structure of dicyclohexyl ketone relate to its observed properties?

A2: Dicyclohexyl ketone's bulky structure, composed of two cyclohexyl rings attached to a central carbonyl group, influences its properties. For example, in tetracyclohexylethene (synthesized using dicyclohexyl ketone), this bulkiness leads to a "tongue and groove" conformation, confirmed by NMR and X-ray crystallography. [] This conformation restricts the rotation of the cyclohexyl rings, a feature that can impact its reactivity and interactions with other molecules.

Q3: Are there any unique solvent effects observed in systems containing dicyclohexyl ketone?

A3: Yes, research has shown that dicyclohexyl ketone, similar to benzil and benzophenone, exhibits significant solvent-dependent intensity changes in its UV absorption spectra. [] This effect is particularly pronounced in alcohols, chloromethanes, and nitriles, suggesting that factors beyond simple solvent polarity and refractive index, such as weak complex formation and rotational freedom of the molecule in solution, are at play. []

Q4: Has dicyclohexyl ketone been used in the development of any analytical methods?

A4: Dicyclohexyl ketone oxalyl bis-hydrazone, a derivative of dicyclohexyl ketone, has been explored as a reagent for a non-destructive qualitative detection method for copper. [] In this method, a filter paper is treated with the reagent and used to wipe a surface suspected of containing copper. The appearance of a blue color on the filter paper indicates the presence of copper. [] This method offers a simpler and potentially more economical alternative to traditional copper detection methods.

Q5: What insights have computational chemistry studies provided about dicyclohexyl ketone?

A5: Molecular mechanics calculations have been successfully employed to model the structure of tetracyclohexylethene, a compound derived from dicyclohexyl ketone. [] These calculations accurately predicted the structural parameters observed in the crystal structure of tetracyclohexylethene, including its "tongue and groove" conformation, demonstrating the utility of computational methods in understanding the structural features and properties of compounds related to dicyclohexyl ketone. []

Q6: What is known about the environmental impact of dicyclohexyl ketone?

A6: While specific data on the environmental impact of dicyclohexyl ketone itself may be limited, studies on related compounds provide insights. For instance, research on the heterogeneous reactions of solid benzophenone-catechol films with nitrogen dioxide, a relevant atmospheric process, offers valuable information. [] While not directly focused on dicyclohexyl ketone, such studies highlight the importance of understanding the reactivity of organic compounds, including ketones, in the environment and their potential roles in atmospheric chemistry.

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